
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran
Overview
Description
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran is a chiral organic compound that belongs to the class of dihydropyrans. This compound is characterized by its two benzyloxy groups attached to the 3rd and 4th positions of the dihydropyran ring, along with a methyl group at the 2nd position. The stereochemistry of the compound is defined by the (2S,3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dihydropyran precursor.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydropyran Ring: The protected intermediate undergoes cyclization to form the dihydropyran ring.
Introduction of the Methyl Group: The methyl group is introduced at the 2nd position through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents used include acetonitrile and dichloromethane, and reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl-substituted dihydropyrans.
Substitution: Formation of azido or thiol-substituted dihydropyrans.
Scientific Research Applications
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group at the 2nd position can affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S)-1-(benzyloxy)-2,3-dimethyl-5-[®-(4-methylbenzene)sulfinyl]pentane-2,4-diol: Contains similar benzyloxy and methyl groups but differs in the overall structure and functional groups.
(2S,3S,4S,5R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride: Shares the benzyloxy groups but has a different core structure.
Uniqueness
(2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of both benzyloxy and methyl groups on the dihydropyran ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound (2S,3S,4S)-3,4-bis(benzyloxy)-2-methyl-3,4-dihydro-2H-pyran is a member of the dihydropyran family, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Biological Activity Overview
Research has indicated various biological activities associated with compounds containing the dihydropyran structure. These include:
- Antimicrobial Activity : Dihydropyrans have shown potential as antimicrobial agents against various pathogens.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain dihydropyrans can modulate inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant inhibition |
The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Studies
In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The following table summarizes findings from recent research:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.5 | |
MCF-7 (breast cancer) | 12.8 | |
A549 (lung cancer) | 18.0 |
These results suggest that the compound may interfere with cellular proliferation mechanisms in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated through various assays measuring cytokine production and inflammatory markers.
Key Findings:
- Reduction in TNF-alpha levels : Significant decrease in tumor necrosis factor-alpha production was observed at concentrations above 10 µM.
- Inhibition of COX enzymes : The compound inhibited cyclooxygenase activity, which is crucial in the inflammatory response.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against hospital-acquired infections demonstrated promising results in reducing bacterial load in infected tissues.
- Clinical Trials for Cancer Treatment : Preliminary trials involving patients with advanced solid tumors showed that this compound could be a candidate for further development due to its manageable toxicity profile and observed tumor reduction.
Properties
IUPAC Name |
(2S,3S,4S)-2-methyl-3,4-bis(phenylmethoxy)-3,4-dihydro-2H-pyran | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-16-20(23-15-18-10-6-3-7-11-18)19(12-13-21-16)22-14-17-8-4-2-5-9-17/h2-13,16,19-20H,14-15H2,1H3/t16-,19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJVGMVNHDIKM-VDGAXYAQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370477 | |
Record name | ST50405674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117249-17-9 | |
Record name | Di-O-benzyl-L-rhamnal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117249-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50405674 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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